![molecular formula C19H13FN2OS B2451993 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 252059-94-2](/img/structure/B2451993.png)

6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

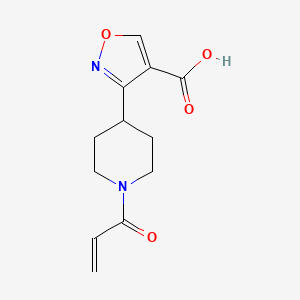

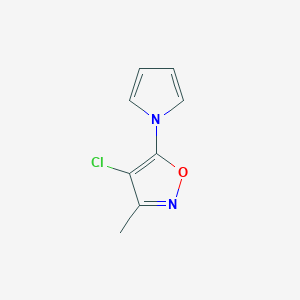

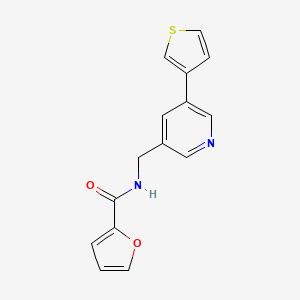

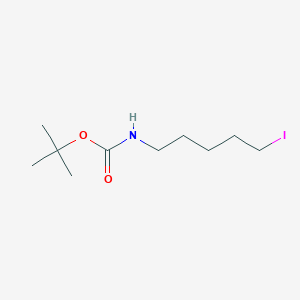

The compound “6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile” is an organic molecule that contains a fluorophenyl group, a methoxyphenyl group, and a nitrile group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a fluorophenyl group with a methoxyphenyl group in the presence of a suitable catalyst. The nitrile group could then be introduced through a subsequent reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, methoxyphenyl, and nitrile groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The fluorophenyl and methoxyphenyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the fluorophenyl, methoxyphenyl, and nitrile groups could influence these properties .Aplicaciones Científicas De Investigación

Photophysical Properties and Potential Applications

Photophysical Studies and Potential in Light Emitting Materials 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile and its derivatives have been a subject of scientific interest due to their intriguing photophysical properties. A study conducted by Ahipa et al. (2014) focused on the synthesis, spectroscopic, crystal structure, DFT (Density Functional Theory), and photophysical studies of a nicotinonitrile derivative, specifically aimed at exploring its potential as a blue light emitting material. The compound exhibited good absorption and fluorescence properties, suggesting its utility in light-emitting applications. It also showed a positive solvatochromic effect, meaning its color changes with solvent polarity, a property useful in various sensing and imaging applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Crystallography and Structural Analysis

Non-Planar Molecular Structure Further insights into the structural aspects of nicotinonitrile derivatives were provided by Chantrapromma et al. (2009), who analyzed the crystal structure of a nicotinonitrile derivative. The molecule was found to be non-planar, with specific dihedral angles observed between the central pyridine ring and the attached phenyl rings. This structural information is vital for understanding the molecule's interactions and behavior in various applications, including material science and pharmaceuticals (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).

Corrosion Inhibition

Protection of Carbon Steel in Acidic Solutions The compound has also been studied for its role in corrosion inhibition. Fouda et al. (2019) investigated the effect of a nicotinonitrile derivative as a corrosion inhibitor for carbon steel in hydrochloric acid solution. The compound exhibited excellent inhibition efficiency, demonstrating its potential in protecting metal surfaces against corrosion. This opens up avenues for its application in industrial settings where metal preservation is crucial (Fouda, El‐Haddad, Ismail, & Abd Elgyed, 2019).

Material Science and Solar Cell Applications

Role in Dye-Sensitized Solar Cells (DSSCs) The compound's utility extends to material science, specifically in the enhancement of solar cell efficiency. Hemavathi et al. (2019) synthesized a nicotinonitrile derivative and studied its photovoltaic performance in dye‐sensitized solar cells (DSSCs). The compound served as a co-sensitizer dye, significantly improving the solar cell efficiency compared to traditional devices. This positions the compound as a promising material for improving renewable energy technologies (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c1-23-16-7-9-17(10-8-16)24-19-14(12-21)4-11-18(22-19)13-2-5-15(20)6-3-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWBCQIABXICGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)

![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)

![5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2451924.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2451928.png)

![2,6-difluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2451931.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)